molecular formula C9H16N5Cl<br>C9H16ClN5 B092685 Propazine CAS No. 139-40-2

Propazine

Cat. No.: B092685
CAS No.: 139-40-2
M. Wt: 229.71 g/mol
InChI Key: WJNRPILHGGKWCK-UHFFFAOYSA-N
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Description

Propazine is a herbicide belonging to the triazine chemical class, which also includes atrazine and simazine. It is primarily used to control broadleaf and grass weeds in agricultural settings. This compound works by inhibiting photosynthesis in the target plants, specifically by interfering with the photosystem II complex in chloroplasts .

Mechanism of Action

Target of Action

Propazine primarily targets the Histamine H1 receptor , Muscarinic acetylcholine receptor , Alpha-1A adrenergic receptor , Dopamine D2 receptor , 5-hydroxytryptamine receptor 2A , and 5-hydroxytryptamine receptor 2C . These receptors play crucial roles in various physiological processes, including neurotransmission, immune response, and regulation of heart rate.

Mode of Action

This compound acts as an antagonist of its primary targets . This means it binds to these receptors and inhibits their normal function. For instance, by blocking the Histamine H1 receptor, it can exert a sedative effect due to its antihistamine property .

Biochemical Pathways

It’s known that this compound and similar compounds can disrupt neuroendocrine control at the hypothalamus level . This disruption can lead to alterations in hormone levels and potentially affect various downstream physiological processes .

Pharmacokinetics

In animal studies, it has been observed that this compound undergoes significant first-pass metabolism, resulting in low oral bioavailability . The metabolic extraction ratio was estimated to be 87%, suggesting a significant first-pass effect . Blood exposure to this compound was negligible (lower than 5%) compared with metabolite exposure .

Result of Action

It’s known that this compound and similar compounds can disrupt endocrine function, leading to potential reproductive dysfunction and behavioral abnormalities . More research is needed to fully understand the molecular and cellular effects of this compound’s action.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, this compound is nonbiodegradable, which results in the secondary release of this compound from sludge to water due to changes in the external environment during the treatment process .

Preparation Methods

Synthetic Routes and Reaction Conditions: Propazine is synthesized through a reaction involving cyanuric chloride and isopropylamine. The process begins with the reaction of cyanuric chloride with two equivalents of isopropylamine in the presence of an acid-binding agent. This reaction yields this compound as the final product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where cyanuric chloride and isopropylamine are reacted under controlled conditions. The reaction is typically carried out in a solvent such as acetone or ethanol, and the temperature is maintained between 0°C and 5°C to ensure optimal yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Propazine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Propazine has several applications in scientific research, including:

Comparison with Similar Compounds

  • Atrazine
  • Simazine
  • Prometryne
  • Ametryne

Comparison:

This compound stands out due to its specific application in controlling certain weed species and its relatively lower toxicity compared to some other triazine herbicides .

Properties

IUPAC Name

6-chloro-2-N,4-N-di(propan-2-yl)-1,3,5-triazine-2,4-diamine
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InChI

InChI=1S/C9H16ClN5/c1-5(2)11-8-13-7(10)14-9(15-8)12-6(3)4/h5-6H,1-4H3,(H2,11,12,13,14,15)
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InChI Key

WJNRPILHGGKWCK-UHFFFAOYSA-N
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Canonical SMILES

CC(C)NC1=NC(=NC(=N1)Cl)NC(C)C
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Molecular Formula

C9H16N5Cl, C9H16ClN5
Record name PROPAZINE
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DSSTOX Substance ID

DTXSID3021196
Record name 2,4-Bis(isopropylamino)-6-chloro-1,3,5-triazine
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Molecular Weight

229.71 g/mol
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Physical Description

Colorless solid; [ICSC], COLOURLESS CRYSTALLINE POWDER.
Record name Propazine
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Solubility

6.2 benzene; 6.2 toluene; 2.5 carbon tetrachloride; 5 diethyl ether (all in g/kg at 20 °C, Difficult to dissolve in organic solvents, In water, 8.6 mg/L at 22 °C, Solubility in water at 22 °C: very poor
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Density

1.162 g/cu cm at 20 °C, 1.162 g/cm³
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Vapor Pressure

0.00000013 [mmHg], 1.31X10-7 mm Hg at 25 °C, negligible
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Mechanism of Action

... Propazine has been grouped with several structurallyrelated, chlorinated triazines (e.g., atrazine, simazine, and 3 chlorotriazine degradates common to atrazine, simazine and propazine) on the basis of a common mechanism of toxicity for disruption of the hypothalamic-pituitary-gonadal (HPG) axis. As a result of their common mechanism of toxicity, exposure to propazine, like exposure to atrazine, results in reproductive and developmental effects and consequences that are considered relevant to humans. These effects form the basis of the regulatory endpoint selection for both compounds. This mechanism involves a central nervous system (CNS) toxicity, specifically, neurotransmitter and neuropeptide alterations at the level of the hypothalamus, which cause cascading changes to hormone levels, e.g., suppression of the luteinizing hormone surge prior to ovulation resulting in prolonged estrus in adult female rats (demonstrated with atrazine and propazine), and developmental delays, i.e., delayed vaginal opening and preputial separation in developing rats (studied in atrazine and propazine). These neuroendocrine effects are considered the primary toxicological effects of regulatory concern. The NOAEL for endocrine changes is protective of systemic toxicity., After subchronic and chronic exposure to propazine, a variety of species were shown to exhibit neuroendocrine effects resulting in both reproductive and developmental consequences that are considered relevant to humans. These neuroendocrine effects are biomarkers of a neuroendocrine mechanism of toxicity that is shared by several other structurally-related chlorinated triazines including atrazine, simazine, and three chlorinated degradates - G-28279 (des-isopropyl atrazine or DIA), and G-30033 (des-ethyl atrazine or DEA), and G-28273 (diaminochlorotriazine or DACT) - the latter two which can result from the degradation of propazine. These six compounds disrupt the hypothalamic-pituitary-gonadal (HPG) axis, part of the central nervous system, causing cascading changes to hormone levels and developmental delays. For propazine, a neuroendocrine endpoint was identified for chronic dietary exposure based on adverse effects of estrous cycle alterations and luteinizing hormone (LH) surge suppression observed in a LH surge study on female rats exposed to atrazine. The corresponding NOAEL was 1.8 mg/kg/day. Because the database for propazine's potential neuroendocrine effects is less robust than the atrazine database, particularly for the young, the /EPA/ concluded that atrazine data could be used as bridging data for propazine due to the fact that propazine and atrazine share the neuroendocrine mechanism of toxicity described above, and that these neuroendocrine effects are considered the primary toxicological effects of regulatory concern for chronic exposure., ... Their chief mode of action appears to involve carbohydrate metabolism. The chlorinated s-triazines inhibit starch accumulation by blocking the production of sugars. Similar behavior has been shown for the methoxy & methylthio-s-triazines. It has been reported that the s-triazines affect the tricarboxylic acid cycle with activation of phospho-phenyl pyruvate-carboxylase causing the disappearance of sucrose & glyceric acid with the formation of aspartic & malic acids. /s-Triazines/, Since chlorosis is the first sign of the effect of triazines on plants, interference with carbon dioxide assimilation and sugar formation can be expected. Studies showing that Hill reaction is inhibited confirmed this. /Triazines/
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Color/Form

Colorless powder, Crystals

CAS No.

139-40-2
Record name Propazine
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Melting Point

229.7 °C, 213 °C
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Synthesis routes and methods

Procedure details

Similar reactions, in which 1,1,1-trichloroethane (reflux 75° C.) and 1,4-dioxan (reflux 105° C.) were used as solvents instead of toluene, both gave diethyl 2,4-bis(isopropylamino)-1,3,5-triazine-6-phosphonate in 81% yield, together with 2-chloro-4,6-bis(isopropylamino)-1,3,5-triazine (yield 12-17%).
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diethyl 2,4-bis(isopropylamino)-1,3,5-triazine-6-phosphonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Propazine
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Propazine
Customer
Q & A

Q1: What is the primary mechanism of action of propazine?

A1: this compound acts as a photosystem II electron transport inhibitor. [] It binds to the D1 protein in the thylakoid membrane of chloroplasts, disrupting the electron transport chain and inhibiting photosynthesis. [, ] This ultimately leads to the death of susceptible plants.

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C9H16ClN5, and its molecular weight is 230.71 g/mol. []

Q3: How does this compound behave in different soil types?

A4: this compound's behavior varies depending on soil properties like organic matter content and clay composition. [, ] Higher organic matter generally increases its adsorption and reduces leaching potential. [, ]

Q4: Does temperature influence this compound's effectiveness?

A5: Yes, temperature plays a role in this compound's dissolution rate and efficacy. [] Higher temperatures generally lead to faster dissolution and potentially increased activity. []

Q5: Does this compound exhibit any catalytic properties?

A5: Based on available research, this compound is primarily studied for its herbicidal activity, and there is no indication of significant catalytic properties.

Q6: Have computational methods been used to study this compound?

A6: While computational chemistry techniques might have been employed, the provided research doesn't delve into specific simulations, calculations, or QSAR models for this compound.

Q7: How does the structure of this compound relate to its herbicidal activity?

A8: The triazine ring structure and the chlorine substituent are crucial for this compound's activity. [, ] Modifications to these moieties can significantly alter its potency and selectivity. [, ]

Q8: Are there regulations regarding this compound use due to environmental concerns?

A10: Yes, this compound use is subject to regulations due to its potential environmental impact. [, ] Its presence in water sources has raised concerns, leading to restrictions and monitoring in some regions. [, ]

Q9: What analytical methods are used to quantify this compound?

A11: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are commonly used for this compound analysis in environmental and biological matrices. [, , ]

Q10: What are the environmental concerns associated with this compound?

A12: this compound's persistence in soil and potential leaching to groundwater raise environmental concerns. [, ] It can contaminate water resources and potentially affect aquatic life. [, ]

Q11: What factors influence the dissolution of this compound?

A14: Temperature, pH, and the presence of organic matter can affect this compound's dissolution rate. []

Q12: What is the biodegradability of this compound?

A15: this compound can be biodegraded by microorganisms in soil, but its persistence suggests a relatively slow degradation rate. []

Q13: Are there any alternatives to this compound for weed control?

A16: Yes, several herbicides with different modes of action can be used as alternatives to this compound. [, , , ] The choice depends on the specific weed spectrum, crop tolerance, and environmental considerations.

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